6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromo substituent at the 6th position, an oxo group at the 2nd position, and a phenyldiazenyl group at the 4th position of the chromene ring.
Preparation Methods
The synthesis of 6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Bromination: The chromene core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Diazotization and Coupling: The phenyldiazenyl group is introduced through a diazotization reaction of aniline, followed by coupling with the brominated chromene.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The bromo substituent at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth, leading to the suppression of these processes .
Comparison with Similar Compounds
6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the phenyldiazenyl group, resulting in different biological activities.
6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxamide: Contains a hydroxyl group at the 4th position, leading to different chemical reactivity and applications.
6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: Has a different substitution pattern, affecting its biological and chemical properties .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
325471-36-1 |
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Molecular Formula |
C22H14BrN3O3 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
6-bromo-2-oxo-N-(4-phenyldiazenylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H14BrN3O3/c23-15-6-11-20-14(12-15)13-19(22(28)29-20)21(27)24-16-7-9-18(10-8-16)26-25-17-4-2-1-3-5-17/h1-13H,(H,24,27) |
InChI Key |
RYTBIWUVWKDPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
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